Dimethyl 4,7-dioxodecanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61597-49-7 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
dimethyl 4,7-dioxodecanedioate |
InChI |
InChI=1S/C12H18O6/c1-17-11(15)7-5-9(13)3-4-10(14)6-8-12(16)18-2/h3-8H2,1-2H3 |
InChI Key |
SQERNLNSHUSGDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 4,7 Dioxodecanedioate
Unconventional Approaches and Novel Precursor Utilization
Modern organic synthesis continually seeks novel pathways that offer advantages in terms of efficiency, selectivity, and atom economy. For a molecule like Dimethyl 4,7-dioxodecanedioate, moving beyond classical carbonyl chemistry opens up new possibilities for its construction.
Pericyclic Reactions in this compound Synthesis
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful tool for the stereospecific construction of complex cyclic molecules. acs.org While not immediately obvious for the synthesis of a linear molecule, a retrosynthetic approach can reveal pathways where a cyclic precursor, formed via a pericyclic reaction, is transformed into the target acyclic diketone.
A plausible strategy involves a [4+2] cycloaddition, or Diels-Alder reaction, to construct a six-membered ring that contains the latent 1,4-dicarbonyl functionality. acs.org For instance, the reaction of a suitably substituted diene with a dienophile could yield a cyclohexene (B86901) derivative. Subsequent oxidative cleavage of the double bond, for example, through ozonolysis, would then furnish the desired 1,4-dicarbonyl system. masterorganicchemistry.com
The key to this approach lies in the design of the diene and dienophile to incorporate the necessary ester functionalities or their precursors, which would ultimately form the decanedioate backbone. The high degree of stereocontrol inherent in the Diels-Alder reaction could also be exploited to introduce specific stereochemistry if desired. acs.org
Multicomponent Reaction Strategies Towards this compound Architectures
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and convergence. rsc.org A one-pot, catalyst-free, three-component reaction in water has been reported for the synthesis of 1,4-diketone scaffolds. rsc.org This approach involves the reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile. rsc.org
Adapting this strategy for this compound would require the careful selection of starting materials. For example, a glyoxal (B1671930) derivative could react with a β-keto ester in the presence of a suitable nucleophile to assemble the core structure. The challenge would be to design the components in such a way that the final product is the desired linear diketo-diester. The use of water as a solvent and the absence of a catalyst make such a strategy highly attractive from a green chemistry perspective. rsc.org
Catalytic Strategies in Dioxodecanedioate Synthesis
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. For the synthesis of this compound, various catalytic approaches can be envisioned.
Homogeneous and Heterogeneous Catalysis Development
The Stetter reaction is a classic and powerful method for the synthesis of 1,4-dicarbonyl compounds, involving the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile. wikipedia.orgnih.gov Traditionally, cyanide or thiazolium salts have been used as homogeneous catalysts. wikipedia.org The reaction proceeds via an "umpolung" of the aldehyde's reactivity, transforming the electrophilic carbonyl carbon into a nucleophile. wikipedia.org For the synthesis of this compound, a Stetter reaction could be envisioned between an appropriate aldehyde-ester and an α,β-unsaturated ester.
Recent advances have focused on the development of more sophisticated homogeneous catalysts, including N-heterocyclic carbenes (NHCs) derived from triazolium salts, which can offer improved reactivity and selectivity. irapa.org Furthermore, cobalt-catalyzed reactions have been developed for the construction of 1,4-dicarbonyls, involving a cascade of organocobalt addition, trapping, and rearrangement. organic-chemistry.org
From a practical and environmental standpoint, the development of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and recycled. Mesoporous graphitic carbon nitride (mpg-CN), an organic semiconductor, has been reported as a heterogeneous photocatalyst for the synthesis of 1,4-dicarbonyl compounds under visible light. rsc.org This approach, coupled with a Ni(II) salt as a co-catalyst, allows for the reaction to proceed under mild conditions. rsc.org
Table 1: Comparison of Catalytic Strategies for 1,4-Dicarbonyl Synthesis
| Catalytic Strategy | Catalyst Type | Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|---|
| Homogeneous Catalysis | Thiazolium salts, N-Heterocyclic Carbenes (NHCs), Cobalt complexes | High activity and selectivity, well-defined catalyst structure. wikipedia.orgirapa.orgorganic-chemistry.org | Catalyst separation and recycling can be difficult. |
| Heterogeneous Catalysis | Mesoporous graphitic carbon nitride (mpg-CN) with Ni(II) co-catalyst | Easy catalyst separation and reuse, potential for continuous flow processes. rsc.org | Catalyst deactivation, potentially lower activity compared to homogeneous systems. |
Organocatalysis and Biocatalysis for Stereoselective Synthesis
Asymmetric synthesis is of paramount importance for the preparation of chiral molecules. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for enantioselective synthesis. wikipedia.org The asymmetric Stetter reaction, catalyzed by chiral N-heterocyclic carbenes, has been developed for the enantioselective synthesis of 1,4-dicarbonyl compounds. nih.govnih.gov This would be a key strategy for obtaining enantiomerically enriched forms of this compound, should the introduction of chirality be a synthetic goal. The design of the chiral NHC catalyst is crucial for achieving high levels of stereocontrol. mountainscholar.org
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. nih.gov While the direct enzymatic synthesis of the 1,4-dicarbonyl motif of this compound is not well-established, biocatalysis can be a powerful tool for the stereoselective reduction of the ketone functionalities once the diketone is formed. nih.govnih.gov A wide range of alcohol dehydrogenases (ADHs) from various microorganisms can reduce prochiral diketones to the corresponding diols with high enantioselectivity. mdpi.com This would allow for the synthesis of chiral dihydroxy-decanedioates from this compound.
Table 2: Stereoselective Synthetic Approaches
| Approach | Catalyst/Biocatalyst | Transformation | Key Advantage |
|---|---|---|---|
| Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric Stetter Reaction | Enantioselective formation of the 1,4-dicarbonyl backbone. nih.govnih.gov |
| Biocatalysis | Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of diketones | Access to chiral diols from the diketone with high enantiopurity. nih.govmdpi.com |
Green Chemistry Principles and Sustainable Synthetic Routes Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The development of sustainable synthetic routes to this compound is a critical consideration.
One of the key principles of green chemistry is the use of renewable feedstocks. rsc.org Dicarboxylic acids, the building blocks of the target molecule's backbone, can be synthesized from renewable resources such as biomass. nih.govkit.edusemanticscholar.org For example, adipic acid, a six-carbon dicarboxylic acid, can be produced from biomass-derived platform molecules like glucose. nih.gov The development of catalytic routes to produce longer-chain dicarboxylic acids from renewable sources is an active area of research. acs.org
The choice of solvent is another crucial aspect of green chemistry. The use of water as a solvent, as seen in the multicomponent reaction strategy, is highly desirable. rsc.org Additionally, solvent-free reaction conditions, often in conjunction with microwave irradiation, can significantly reduce the environmental impact of a synthesis. researchgate.net
Catalysis, particularly biocatalysis and the use of recyclable heterogeneous catalysts, aligns well with the principles of green chemistry by reducing waste and energy consumption. rsc.orgnih.gov The development of a fully catalytic and sustainable route to this compound from renewable starting materials would be a significant achievement in green chemistry.
Chemical Reactivity and Mechanistic Transformations of Dimethyl 4,7 Dioxodecanedioate
Reactivity of Ester and Ketone Functionalities
The presence of both ketone and ester functional groups within the same molecule allows for a diverse range of chemical reactions. The relative reactivity of these groups often allows for selective transformations under carefully controlled conditions. Generally, ketones are more reactive towards nucleophilic addition than esters due to the ester's resonance stabilization and the better leaving group ability of the alkoxide in the tetrahedral intermediate of ester reactions.
The methyl ester functionalities of Dimethyl 4,7-dioxodecanedioate are susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) leaving group. Common nucleophiles for these reactions include hydroxides, alkoxides, and amines, leading to the formation of carboxylates, different esters (transesterification), and amides, respectively.
Alkylation reactions can be directed to the α-carbons of the ketone moieties. The protons on the carbons adjacent to the ketone carbonyls (C3, C5, C6, and C8) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond. The choice of base is crucial in determining the outcome of the reaction.
| Reaction Type | Reagents | Product | Typical Yield (%) |
| Saponification | NaOH, H₂O | 4,7-dioxodecanedioic acid | >90 |
| Transesterification | R'OH, H⁺ or R'O⁻ | Dialkyl 4,7-dioxodecanedioate | 60-80 |
| Amidation | R'₂NH | N,N,N',N'-tetraalkyl-4,7-dioxodecanediamide | 70-90 |
| α-Alkylation | 1. LDA, THF, -78°C; 2. R'-X | Alkylated diketo-diester | 50-70 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The ketone carbonyls at the C4 and C7 positions are electrophilic centers that readily undergo nucleophilic addition reactions. This is a fundamental reaction of ketones where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), hydrides, and cyanide, can participate in these reactions.
The ketone groups can also react with nitrogen-based nucleophiles to form various derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. For example, reaction with primary amines yields imines (Schiff bases), reaction with hydroxylamine (B1172632) forms oximes, and reaction with hydrazine (B178648) or its derivatives produces hydrazones.
| Nucleophile | Reagent(s) | Product Type |
| Hydride | NaBH₄, MeOH | Dihydroxy-diester |
| Grignard Reagent | R'MgBr, then H₃O⁺ | Ditertiary alcohol-diester |
| Cyanide | KCN, H⁺ | Dicyanohydrin-diester |
| Primary Amine | R'NH₂, H⁺ | Diimine-diester |
| Hydroxylamine | NH₂OH, H⁺ | Dioxime-diester |
| Hydrazine | NH₂NH₂, H⁺ | Dihydrazone-diester |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Condensation and Polymerization Reactions Initiated by this compound
The difunctional nature of this compound makes it a suitable monomer for condensation and polymerization reactions. The two ester groups can undergo polycondensation with diols to form polyesters. libretexts.org This process, known as transesterification polymerization, typically requires a catalyst and the removal of methanol (B129727) to drive the reaction to completion. wikipedia.org The resulting polyesters would have a repeating unit containing the diketone functionality, which could be a site for further modification of the polymer.
Similarly, condensation with diamines would lead to the formation of polyamides containing ketone functionalities. These reactions open pathways to novel polymers with potentially interesting properties due to the presence of the carbonyl groups in the polymer backbone.
Intramolecular Rearrangements and Cyclization Pathways of this compound
The 1,4-dicarbonyl relationship between the ketone at C4 and the ester at C1 (and similarly between the ketone at C7 and the ester at C10) allows for the possibility of intramolecular cyclization reactions. Under basic conditions, an intramolecular Claisen condensation (Dieckmann condensation) could potentially occur. This would involve the formation of an enolate at a carbon α to one of the ester groups, which could then attack the carbonyl of the other ester. However, the formation of a large ring in this manner is generally not favored.
A more plausible intramolecular reaction is the Paal-Knorr synthesis, which is a classic method for synthesizing five-membered heterocyclic compounds from 1,4-dicarbonyl compounds. While the substrate is a 1,4-diketone, the principle can be extended. For example, treatment of this compound with a primary amine in the presence of an acid catalyst could lead to the formation of a pyrrole (B145914) ring. Similarly, reaction with a sulfurizing agent like Lawesson's reagent could yield a thiophene, and dehydration with an acid catalyst could produce a furan.
Another potential intramolecular pathway is an aldol (B89426) condensation. libretexts.org The enolate formed at C5 could attack the C7 ketone, or the enolate at C6 could attack the C4 ketone. Both of these would lead to the formation of a six-membered ring, which is thermodynamically favored. libretexts.org Subsequent dehydration would result in a cyclic α,β-unsaturated ketone.
Redox Chemistry and Associated Transformations of the Dioxodecanedioate Core
The ketone and ester functionalities of this compound can undergo various redox transformations. The ketone groups can be reduced to secondary alcohols, while the ester groups can be reduced to primary alcohols. The choice of reducing agent is critical for achieving selectivity.
Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally chemoselective for the reduction of ketones in the presence of esters. libretexts.org Therefore, treatment of this compound with NaBH₄ would be expected to yield Dimethyl 4,7-dihydroxydecanedioate. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketones and the esters to the corresponding alcohols, resulting in the formation of a tetraol, decane-1,4,7,10-tetraol. harvard.edu
Conversely, the secondary alcohols that would be formed from the reduction of the ketone groups can be oxidized back to ketones using a variety of oxidizing agents, such as those based on chromium(VI) (e.g., PCC, Jones reagent) or other modern reagents like Dess-Martin periodinane. libretexts.org The ester groups are generally resistant to oxidation under these conditions.
| Transformation | Reagent(s) | Product |
| Selective Ketone Reduction | NaBH₄, MeOH | Dimethyl 4,7-dihydroxydecanedioate |
| Complete Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | Decane-1,4,7,10-tetraol |
| Oxidation of Dihydroxy-diester | PCC, CH₂Cl₂ | This compound |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Sophisticated Spectroscopic and Chromatographic Characterization of Dimethyl 4,7 Dioxodecanedioate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. scilit.com For Dimethyl 4,7-dioxodecanedioate, high-resolution ¹H and ¹³C NMR provide critical information regarding the chemical environment, connectivity, and symmetry of the molecule.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the chemically non-equivalent protons in the structure. The methyl ester protons (-OCH₃) would likely appear as a sharp singlet, while the various methylene (B1212753) groups (-CH₂-) would present as complex multiplets due to spin-spin coupling with neighboring protons. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, with the carbonyl carbons of the ketone and ester groups appearing at characteristic downfield chemical shifts. libretexts.orgoregonstate.edulibretexts.orgchemguide.co.uk
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C10 (COOCH₃) | - | ~173 |
| C2/C9 (-CH₂-) | ~2.60 (t) | ~33 |
| C3/C8 (-CH₂-) | ~2.80 (t) | ~38 |
| C4/C7 (C=O) | - | ~208 |
| C5/C6 (-CH₂-) | ~2.90 (s) | ~45 |
| OCH₃ | ~3.67 (s) | ~52 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
To definitively assign the proton and carbon signals and establish the connectivity of the molecular backbone, a suite of two-dimensional (2D) NMR experiments is utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, cross-peaks would be expected between the methylene protons at C2/C9 and C3/C8, confirming their adjacent relationship. The absence of a COSY correlation for the methyl ester protons would support their assignment as singlets. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. columbia.edu This would allow for the unambiguous assignment of each methylene carbon signal by correlating it to its attached proton signals. For instance, the proton signal at ~2.60 ppm would show a cross-peak to the carbon signal at ~33 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial long-range (typically 2-3 bond) ¹H-¹³C correlations, which are instrumental in piecing together the molecular skeleton. sdsu.educolumbia.edu Key expected correlations for this compound would include:
The methyl ester protons (~3.67 ppm) to the ester carbonyl carbon (C1/C10, ~173 ppm).
The methylene protons at C3/C8 (~2.80 ppm) to the ketone carbonyl carbon (C4/C7, ~208 ppm).
The methylene protons at C5/C6 (~2.90 ppm) to the ketone carbonyl carbon (C4/C7, ~208 ppm).
Table of Expected 2D NMR Correlations:
| Proton Signal (ppm) | COSY Correlation (ppm) | HSQC Correlation (ppm) | HMBC Correlations (ppm) |
| ~2.60 (H on C2/C9) | ~2.80 | ~33 | ~173 (C1/C10), ~38 (C3/C8) |
| ~2.80 (H on C3/C8) | ~2.60 | ~38 | ~208 (C4/C7), ~33 (C2/C9) |
| ~2.90 (H on C5/C6) | - | ~45 | ~208 (C4/C7) |
| ~3.67 (OCH₃) | - | ~52 | ~173 (C1/C10) |
Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. nih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR could be employed to study its crystalline form. This technique can differentiate between polymorphs (different crystal packing arrangements) by identifying variations in chemical shifts and relaxation times. acs.orgnih.gov Furthermore, ssNMR can be used to understand the mobility of different parts of the molecule within the crystal lattice, for instance, by analyzing the dynamics of the aliphatic chain versus the more rigid carbonyl groups.
High-Performance Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. fiveable.me It provides information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of fragmentation patterns.
For the analysis of a moderately volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. researchgate.net The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for the pure eluted compound. chromatographyonline.com Electron Ionization (EI) would likely be used, leading to characteristic fragmentation patterns. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. whitman.edumiamioh.edu For this molecule, cleavage adjacent to the carbonyl groups is expected to be a dominant fragmentation route. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which would likely yield a prominent protonated molecule [M+H]⁺ or other adducts. nih.gov
Predicted Key Fragments in EI-MS:
| m/z Value | Predicted Fragment Identity |
| 258 | [M]⁺ (Molecular Ion) |
| 227 | [M - OCH₃]⁺ |
| 199 | [M - COOCH₃]⁺ |
| 156 | [CH₃OOC(CH₂)₂CO(CH₂)₂]⁺ |
| 128 | [CH₃OOC(CH₂)₂CO]⁺ |
| 59 | [COOCH₃]⁺ |
High-Resolution Accurate Mass (HRAM) analysis is critical for confirming the elemental composition of a molecule. measurlabs.comchimia.ch By measuring the mass of an ion to several decimal places, it is possible to determine a unique molecular formula. researchgate.netalgimed.com For this compound (C₁₂H₁₈O₆), the theoretical exact mass of the molecular ion would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula.
HRAM Data for this compound:
| Ion | Molecular Formula | Calculated Exact Mass | Measured Mass (Hypothetical) | Difference (ppm) |
| [M]⁺ | C₁₂H₁₈O₆ | 258.1103 | 258.1100 | -1.2 |
| [M+H]⁺ | C₁₂H₁₉O₆ | 259.1176 | 259.1173 | -1.2 |
| [M+Na]⁺ | C₁₂H₁₈NaO₆ | 281.0996 | 281.0992 | -1.4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
For this compound, the most prominent features in the IR and Raman spectra would be the carbonyl (C=O) stretching vibrations. wpmucdn.com Due to the presence of two different types of carbonyl groups (ketone and ester), distinct absorption bands are expected. The ester C=O stretch typically appears at a higher wavenumber (1750-1735 cm⁻¹) than the aliphatic ketone C=O stretch (1725-1705 cm⁻¹). libretexts.orgorgchemboulder.com Additionally, the characteristic C-O stretching bands of the ester group would be visible in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the methylene and methyl groups would also be observed around 3000-2850 cm⁻¹.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (sp³) | 2960-2850 | 2960-2850 |
| C=O Stretch (Ester) | 1745-1735 (Strong) | 1745-1735 (Weak) |
| C=O Stretch (Ketone) | 1720-1710 (Strong) | 1720-1710 (Moderate) |
| C-O Stretch (Ester) | 1300-1150 (Strong) | 1300-1150 (Weak) |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of this compound be successfully grown, this technique could provide invaluable information about its molecular geometry, conformation, and intermolecular interactions.
The process involves irradiating a crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. This diffraction pattern is unique to the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell dimensions—the fundamental repeating block of the crystal lattice—and the arrangement of atoms within that cell.
For a compound like this compound, XRD analysis would reveal critical structural details such as bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the atoms and provide insight into the molecule's preferred conformation in the solid state. In the absence of experimentally determined data for this specific compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₈O₆ |
| Formula Weight | 258.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 12.876 |
| β (°) | 98.76 |
| Volume (ų) | 698.4 |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.228 |
Note: The data presented in this table is purely illustrative and not based on published experimental findings for this compound.
Advanced Chromatographic Separation Techniques
The purification and analysis of this compound would rely on advanced chromatographic techniques capable of high resolution and efficiency. These methods are essential for separating the target compound from reaction byproducts, unreacted starting materials, or any potential isomers.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller stationary phase particles (typically sub-2 µm). This results in higher separation efficiency, faster analysis times, and improved resolution compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of a moderately polar compound like this compound, a reversed-phase UPLC method would likely be employed.
Preparative Chromatography is used for the purification of larger quantities of a compound. While analytical chromatography focuses on identification and quantification, preparative chromatography aims to isolate a specific compound for further use. A preparative HPLC system would be suitable for purifying this compound, using a larger column and higher flow rates than its analytical counterpart. The separation principles remain the same, often scaling up a previously developed analytical method.
The table below outlines a hypothetical set of parameters for both UPLC analysis and preparative chromatography purification of this compound.
Hypothetical Chromatographic Parameters for this compound
| Parameter | UPLC (Analytical) | Preparative Chromatography (Purification) |
| Column | C18, 1.7 µm particle size, 2.1 x 50 mm | C18, 5 µm particle size, 21.2 x 150 mm |
| Mobile Phase | Gradient of Acetonitrile and Water | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 0.4 mL/min | 20 mL/min |
| Detection | UV-Vis Detector (e.g., at 210 nm) or Mass Spectrometry | UV-Vis Detector |
| Column Temperature | 40 °C | Ambient |
| Injection Volume | 1 µL | 500 µL |
Note: These parameters are illustrative and would require experimental optimization for the specific compound.
Computational and Theoretical Studies on Dimethyl 4,7 Dioxodecanedioate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, reactivity, and energetics.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. This method is particularly adept at predicting the ground-state geometry of molecules by optimizing the arrangement of atoms to find the minimum energy conformation. For Dimethyl 4,7-dioxodecanedioate, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
Furthermore, DFT can be used to predict various reactivity descriptors. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential surface would further map out the electron-rich and electron-deficient areas, offering clues about its intermolecular interactions. While the application of DFT to substituted cyclohexanes and trans-decalins has been documented to establish preferred mechanisms and transition state geometries, similar specific analyses for this compound are not currently published.
Ab Initio Methods for High-Accuracy Energetic Calculations
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy for energetic calculations. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for properties like heats of formation and reaction energies. For this compound, these high-accuracy calculations would be invaluable for establishing a precise thermodynamic profile of the molecule. The stability of different conformers could also be rigorously assessed, providing a more detailed understanding of its potential energy surface. A large dataset of quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules has been generated at the M06-2X/def2-TZVP level of theory, demonstrating the feasibility of such large-scale computational efforts.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to model their motion.
This approach would allow for a thorough exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. Understanding the flexibility of the decanedioate chain and the orientation of the methyl ester groups is crucial for predicting its physical properties and how it might interact with other molecules. Furthermore, simulations could elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the condensed-phase behavior of the compound. While MD simulations have been used to study a variety of molecular properties, including diffusion coefficients and the organization of polyplexes for siRNA delivery, specific simulations for this compound have not been reported.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.
For this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, or solubility. This would involve calculating a wide range of descriptors for this molecule and a series of structurally related compounds, followed by the application of statistical methods to create a predictive model. The development of user-friendly tools has made the creation of QSAR/QSPR models more accessible. However, the absence of a dedicated experimental dataset for this compound and its analogues currently precludes the development of such specific predictive models.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions by identifying and characterizing transition states. By mapping the potential energy surface of a reaction, chemists can determine the most likely pathway and the energy barriers that must be overcome.
For this compound, computational transition state analysis could be used to study a variety of potential reactions, such as its hydrolysis, reduction of the ketone groups, or reactions at the alpha-carbon positions. DFT calculations are commonly employed to locate the geometry of transition states and calculate their energies. This information is critical for understanding the kinetics of a reaction and for designing catalysts that can lower the activation energy. For example, DFT has been used to investigate the site selectivities and stereoselectivities of C-H oxidations by dimethyldioxirane. A similar approach could, in principle, be applied to understand the reactivity of this compound, though such studies are yet to be performed.
Integration of Dimethyl 4,7 Dioxodecanedioate in Advanced Materials Science
Role as a Monomer in Polymer Synthesis and Copolymerization for Controlled Architectures
The bifunctional nature of dimethyl 4,7-dioxodecanedioate, characterized by the presence of two ester groups and two ketone functionalities, suggests its potential as a monomer in various polymerization reactions. The ester groups can undergo transesterification or hydrolysis followed by condensation reactions to form polyesters. The presence of two ketone groups offers sites for other types of polymerization, such as aldol (B89426) condensation, or for post-polymerization modification to introduce specific functionalities.
In copolymerization, this compound could be incorporated with other monomers to tailor the properties of the resulting polymer. For instance, its inclusion in a polyester chain could introduce keto groups, which can serve as sites for cross-linking or as handles for attaching other molecules. This would allow for the creation of polymers with controlled architectures, such as graft copolymers or block copolymers, where the specific placement of the keto groups can influence the material's final properties, including its thermal stability, solubility, and mechanical strength.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Groups | Potential Polymer Type |
| Polycondensation | Diester | Polyester |
| Aldol Condensation | Diketone | Polyketone |
| Copolymerization | Diester and Diketone | Functionalized Copolymers |
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The ketone and ester functionalities in this compound can participate in various non-covalent interactions, such as hydrogen bonding (with appropriate donor molecules), dipole-dipole interactions, and van der Waals forces. These interactions can drive the self-assembly of molecules into larger, ordered structures.
For example, in the presence of complementary molecules capable of forming strong hydrogen bonds with the carbonyl groups, this compound could form well-defined supramolecular assemblies like sheets, fibers, or gels. The specific geometry and functionality of the interacting partners would dictate the final architecture of the self-assembled structure. The ability to control these non-covalent interactions is a cornerstone of designing novel materials with dynamic and responsive properties.
Precursor Utilization in the Development of Functional Organic Frameworks
Functional Organic Frameworks (FOFs), including Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications. The synthesis of these frameworks relies on the use of organic linkers or precursors that possess specific geometries and reactive functional groups.
This compound, after appropriate chemical modification, could serve as a precursor for such organic linkers. For instance, the ester groups could be hydrolyzed to carboxylic acids, which are common coordinating groups for metal ions in the synthesis of MOFs. The central part of the molecule, containing the two ketone groups, could be modified to introduce other functionalities or to control the length and rigidity of the linker. The choice of modifications would be crucial in determining the pore size, stability, and functional properties of the resulting framework.
Table 2: Potential Modifications of this compound for FOF Synthesis
| Modification Reaction | Target Functional Group | Resulting Linker Type |
| Hydrolysis | Carboxylic Acid | Dicarboxylate Linker for MOFs |
| Reduction of Ketones | Hydroxyl | Linker with H-bonding sites |
| Ketalization | Ketal | Protected Ketone for post-synthetic modification |
Design of Polymer-Based Systems for Specific Academic Research Goals
In academic research, there is a constant need for new polymers with tailored properties to investigate fundamental scientific questions or to develop novel technologies. The unique combination of functional groups in this compound makes it an interesting building block for designing such specialized polymer-based systems.
For instance, polymers containing the diketone motif could be used to study photo-crosslinking reactions upon irradiation, leading to the development of photoresists or self-healing materials. The ester groups provide a hydrolysable linkage, which could be exploited in the design of biodegradable polymers for biomedical applications. Furthermore, the presence of multiple polar groups could be utilized to create polymers with specific affinities for certain molecules or ions, making them suitable for applications in sensing or separation technologies. The versatility of its chemical structure opens up avenues for creating a wide array of polymer systems designed to meet specific and demanding research objectives.
Environmental Chemistry and Degradation Pathways of Dimethyl 4,7 Dioxodecanedioate
Abiotic Transformation Processes in Environmental Matrices
Photochemical Degradation Mechanisms and Kinetics
There is currently no available information on the photochemical degradation of Dimethyl 4,7-dioxodecanedioate. Studies detailing its reaction with photochemically produced reactive species, such as hydroxyl radicals, and the kinetics of these reactions are absent from the scientific literature.
Hydrolytic Stability and Associated Pathways
Information regarding the hydrolytic stability of this compound under various environmental pH conditions is not available. The pathways and rates of its hydrolysis, which would involve the cleavage of its ester groups, have not been documented.
Biotic Degradation Mechanisms and Microbial Interactions
Aerobic and Anaerobic Biodegradation Pathways
No studies have been found that investigate the biodegradation of this compound by environmental microorganisms under either aerobic or anaerobic conditions. The metabolic pathways and the types of microorganisms capable of degrading this compound are unknown.
Identification and Characterization of Intermediate Metabolites in Environmental Systems
As no degradation studies have been published, there is no information on the potential intermediate metabolites that may form during the breakdown of this compound in the environment.
Environmental Persistence and Transport Mechanisms Modeling
Due to the absence of data on its degradation rates and physicochemical properties that influence environmental mobility, no models for the environmental persistence and transport of this compound could be found or constructed.
Remediation Strategies Based on Degradation Science and Chemical Transformation
Given the limited direct research on the environmental fate of this compound, this section outlines potential remediation strategies based on established degradation principles for its constituent functional groups: ketone and ester moieties. The remediation of environments contaminated with this compound would likely involve stimulating its breakdown through biological or chemical pathways.
One of the primary mechanisms for the environmental breakdown of this compound is expected to be microbial degradation. Various microorganisms have demonstrated the ability to metabolize ketones and esters. For instance, bacteria from the Pseudomonas and Arthrobacter genera are known to degrade compounds with similar structures. nih.govresearchgate.netnih.gov The initial step in the biodegradation of this compound would likely be the hydrolysis of its two methyl ester groups. nih.govresearchgate.net This reaction, catalyzed by microbial esterase enzymes, would yield methanol (B129727) and 4,7-dioxodecanedioic acid. Subsequently, the resulting dicarboxylic acid with ketone groups could be further metabolized through pathways analogous to fatty acid beta-oxidation, progressively shortening the carbon chain. The presence of ketone groups may influence the rate and pathway of degradation. Some bacteria are capable of carboxylating ketones, a process that incorporates carbon dioxide into the molecule, potentially facilitating its entry into central metabolic pathways. nih.govresearchgate.net
Another key approach to remediating sites contaminated with organic compounds like this compound involves Advanced Oxidation Processes (AOPs). These technologies are designed to generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. nih.govepa.gov Several AOPs could be effective in transforming this compound into more biodegradable or less harmful substances.
One such method is the use of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst (typically ferrous sulfate). nih.govepa.gov This process is known to be effective in degrading various organic compounds, including ketones. nih.gov The hydroxyl radicals produced in the Fenton reaction would likely attack the carbon backbone of this compound, leading to fragmentation and the formation of smaller organic acids and eventually carbon dioxide and water. nih.gov
Ozonation is another powerful AOP that could be employed. acs.orgacs.org Ozone (O₃) can directly react with the ketone functional groups or decompose in water to form hydroxyl radicals, leading to the oxidation of the parent compound. researchgate.net The degradation of similar dicarboxylic acids by ozonolysis has been studied, suggesting this could be a viable pathway for breaking down the 4,7-dioxodecanedioic acid intermediate. mcgill.caepa.gov
Photocatalysis, particularly using titanium dioxide (TiO₂) as a catalyst under UV irradiation, represents a further AOP option. This process generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. Photocatalytic degradation has been successfully applied to various organic pollutants, including ketones and esters, and could be adapted for the remediation of this compound. acs.org
The effectiveness of these remediation strategies would depend on various environmental factors such as pH, temperature, the presence of other organic matter, and the concentration of the contaminant. nih.govmdpi.combohrium.com A combination of these methods, for example, an initial chemical oxidation step to break down the parent compound followed by bioremediation to mineralize the resulting intermediates, could offer a more comprehensive and effective cleanup approach. nih.gov
Below are interactive data tables summarizing the potential remediation strategies and their underlying chemical transformations.
Table 1: Potential Remediation Strategies for this compound
| Remediation Strategy | Description | Key Reactive Species | Potential Intermediates |
| Bioremediation | Utilization of microorganisms to break down the compound. | Microbial enzymes (esterases, oxidoreductases) | 4,7-dioxodecanedioic acid, methanol, smaller organic acids |
| Fenton's Reagent | Chemical oxidation using hydrogen peroxide and an iron catalyst. nih.govepa.gov | Hydroxyl radicals (•OH) | Hydroxylated derivatives, carboxylic acids, aldehydes |
| Ozonation | Chemical oxidation using ozone. acs.orgacs.org | Ozone (O₃), Hydroxyl radicals (•OH) | Aldehydes, ketones, carboxylic acids |
| Photocatalysis (TiO₂/UV) | Chemical oxidation using a semiconductor catalyst and UV light. | Hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻) | Hydroxylated intermediates, smaller organic acids |
Table 2: Plausible Chemical Transformations in the Degradation of this compound
| Transformation Step | Reactant | Product(s) | Catalyst/Reagent |
| Ester Hydrolysis | This compound | 4,7-dioxodecanedioic acid + Methanol | Microbial esterases / Acid or base |
| Oxidative Cleavage | 4,7-dioxodecanedioic acid | Shorter-chain dicarboxylic and monocarboxylic acids | •OH (from AOPs) |
| Decarboxylation | Carboxylic acid intermediates | Alkanes, Alkenes + CO₂ | Microbial enzymes / Heat |
| Mineralization | Small organic fragments | Carbon dioxide + Water | Microorganisms / Advanced Oxidation Processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
